molecular formula C19H23N3O3S B11065531 1-(butan-2-yl)-3-hydroxy-4-[4-(prop-2-en-1-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-(butan-2-yl)-3-hydroxy-4-[4-(prop-2-en-1-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11065531
M. Wt: 373.5 g/mol
InChI Key: HQGBEXGFWUNAHY-UHFFFAOYSA-N
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Description

4-[4-(ALLYLOXY)PHENYL]-1-(SEC-BUTYL)-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. This compound is characterized by its unique structure, which includes an allyloxyphenyl group, a sec-butyl group, and a hydroxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(ALLYLOXY)PHENYL]-1-(SEC-BUTYL)-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are being explored to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[4-(ALLYLOXY)PHENYL]-1-(SEC-BUTYL)-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Mechanism of Action

The mechanism of action of 4-[4-(ALLYLOXY)PHENYL]-1-(SEC-BUTYL)-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(ALLYLOXY)PHENYL]-1-(SEC-BUTYL)-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE is unique due to its specific structural features, such as the allyloxyphenyl and sec-butyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

1-butan-2-yl-4-(4-prop-2-enoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C19H23N3O3S/c1-4-10-25-14-8-6-13(7-9-14)17-16-18(20-15(23)11-26-17)22(12(3)5-2)21-19(16)24/h4,6-9,12,17H,1,5,10-11H2,2-3H3,(H,20,23)(H,21,24)

InChI Key

HQGBEXGFWUNAHY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)OCC=C)C(=O)N1

Origin of Product

United States

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